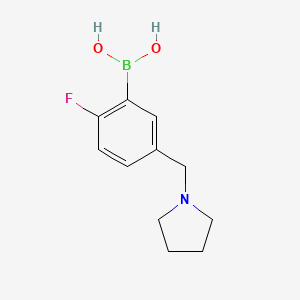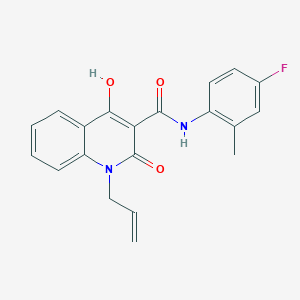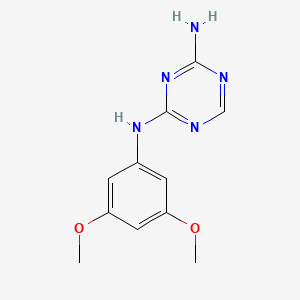![molecular formula C13H16N2O2S B2483497 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1351588-33-4](/img/structure/B2483497.png)
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of furan and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea typically involves the following steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the 3-position.
Formation of the Thiophene Derivative: Thiophene is similarly alkylated at the 2-position using a suitable alkyl halide.
Urea Formation: The two alkylated intermediates are then reacted with an isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amines and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the furan and thiophene rings.
科学的研究の応用
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]amine: Similar structure but with an amine group instead of a urea linkage.
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]carbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
The uniqueness of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea lies in its combination of furan and thiophene rings linked by a urea group This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
特性
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-6-11(10(2)17-9)7-14-13(16)15-8-12-4-3-5-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXCRLRGVUQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2483415.png)


![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2483419.png)

![2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2483422.png)

![(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride,Mixtureofdiastereomers](/img/structure/B2483424.png)
![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2483428.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2483431.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)
